N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating arousal, wakefulness, and appetite .
Mode of Action
This compound acts as an antagonist at the orexin receptors . It binds to these receptors with high specificity, preventing the action of orexin neuropeptides, also known as hypocretins . This results in the suppression of wake-promoting signals, thereby promoting sleep .
Biochemical Pathways
The compound’s action on the orexin receptors affects the orexinergic system, which is a central player in the regulation of the sleep-wake cycle . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to a decrease in wakefulness and an increase in sleep .
Pharmacokinetics
Triazole compounds, in general, are known for their high chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that this compound might have good bioavailability and stability in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of wake-promoting signals in the brain . This leads to an increase in sleep and a decrease in wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, sleep patterns, and stress levels can affect the orexinergic system and thus potentially influence the compound’s effects . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated triazole ring.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- Fluconazole : An antifungal agent containing a triazole ring .
- Voriconazole : Another antifungal agent with a triazole structure .
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is unique due to its specific combination of a triazole ring and a nicotinamide moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAMMCYXYBIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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